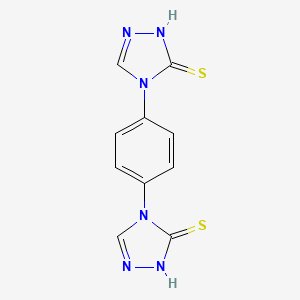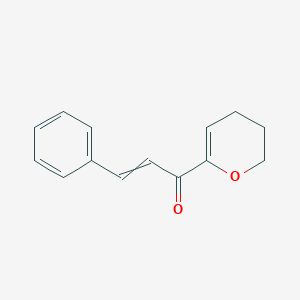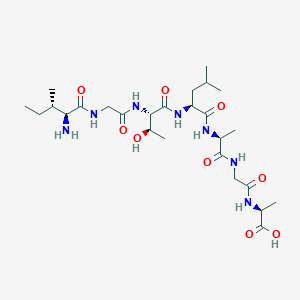
4,4'-(1,4-Phenylene)di(2,4-dihydro-3H-1,2,4-triazole-3-thione)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4’-(1,4-Phenylene)di(2,4-dihydro-3H-1,2,4-triazole-3-thione) is a heterocyclic compound that features a 1,4-phenylene linkage between two 1,2,4-triazole-3-thione rings
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-(1,4-Phenylene)di(2,4-dihydro-3H-1,2,4-triazole-3-thione) typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of thiophene-2-carbohydrazide with haloaryl isothiocyanates, followed by cyclization in aqueous sodium hydroxide . The reaction conditions are mild, allowing for the inclusion of various functional groups.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
化学反応の分析
Types of Reactions: 4,4’-(1,4-Phenylene)di(2,4-dihydro-3H-1,2,4-triazole-3-thione) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrogen atoms on the triazole ring are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic reagents like amines or alkyl halides are employed under basic conditions.
Major Products:
Oxidation: Disulfides.
Reduction: Thiol derivatives.
Substitution: Various substituted triazole derivatives.
科学的研究の応用
4,4’-(1,4-Phenylene)di(2,4-dihydro-3H-1,2,4-triazole-3-thione) has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or catalytic activity.
作用機序
The mechanism of action of 4,4’-(1,4-Phenylene)di(2,4-dihydro-3H-1,2,4-triazole-3-thione) involves its interaction with biological targets, such as enzymes or receptors. The compound’s triazole rings can form hydrogen bonds and other interactions with these targets, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and are a subject of ongoing research.
類似化合物との比較
- **1,1′-([1,1′-Biphenyl]-4,4′-diyl)bis(3-aryl-5-phenylformazans)
- **Thiophene-Linked 1,2,4-Triazoles
- **2,2`-(1,4-Phenylene)bis-3,4-dihydro-2H-1,3-thiazin-4-ones
Uniqueness: 4,4’-(1,4-Phenylene)di(2,4-dihydro-3H-1,2,4-triazole-3-thione) is unique due to its specific structural features, which confer distinct chemical and biological properties. Its ability to form stable complexes and participate in various reactions makes it a versatile compound in scientific research and industrial applications.
特性
CAS番号 |
642462-50-8 |
|---|---|
分子式 |
C10H8N6S2 |
分子量 |
276.3 g/mol |
IUPAC名 |
4-[4-(5-sulfanylidene-1H-1,2,4-triazol-4-yl)phenyl]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C10H8N6S2/c17-9-13-11-5-15(9)7-1-2-8(4-3-7)16-6-12-14-10(16)18/h1-6H,(H,13,17)(H,14,18) |
InChIキー |
GUCNSVCHZOEJQP-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1N2C=NNC2=S)N3C=NNC3=S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(1E)-3-Benzyl-3-methyltriaz-1-en-1-yl]-5-chloro-N-propylbenzamide](/img/structure/B12589370.png)

![Morpholine, 4-[5-[(2,6-dichlorophenyl)methoxy]-2-pyridinyl]-](/img/structure/B12589382.png)
![2-[(8-Methyl-7,8,9,10-tetrahydro-6-phenanthridinyl)sulfanyl]acetamide](/img/structure/B12589390.png)


![4-[(6-Chloro-3-pyridinyl)amino]benzoic acid ethyl ester](/img/structure/B12589409.png)
![N-{[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}-2-(4-chloro-2-methylphenoxy)acetamide](/img/structure/B12589419.png)
![Methyl 3-[(4,5-dimethyl[1,1'-biphenyl]-2-yl)sulfanyl]benzoate](/img/structure/B12589426.png)
![Benzamide, N-hydroxy-4-[4-(phenylmethyl)-1-piperazinyl]-](/img/structure/B12589433.png)

![N-(2-nitrophenyl)-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B12589449.png)

![(2R,3R)-1-[(S)-Benzenesulfinyl]-2-[(propan-2-yl)sulfanyl]hexan-3-ol](/img/structure/B12589455.png)
